molecular formula C12H14F3N5S B4376826 4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4376826
M. Wt: 317.34 g/mol
InChI Key: GUKNWBRZSJRUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms in the ring This particular compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various electrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . The reaction conditions often involve the use of heteropolyacids under conventional heating.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrazole moiety

Properties

IUPAC Name

4-cyclopropyl-3-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5S/c1-7-6-9(12(13,14)15)18-19(7)5-4-10-16-17-11(21)20(10)8-2-3-8/h6,8H,2-5H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKNWBRZSJRUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NNC(=S)N2C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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